Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester
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Overview
Description
Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester is a complex organic compound It is characterized by its aromatic sulfonic acid structure, which includes a benzenesulfonic acid moiety linked to a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester typically involves multiple steps. The process begins with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This intermediate is then subjected to further reactions to introduce the azo group and the phenyl ester functionality. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to handle the high volumes of reactants and products. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Sulfanilic acid
- p-Toluenesulfonic acid
- Benzenesulfonyl chloride
Uniqueness
Compared to these similar compounds, Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester is unique due to its complex structure, which includes an azo group and a phenyl ester functionality. This complexity provides it with distinct chemical properties and a broader range of applications in scientific research and industry.
Properties
CAS No. |
72152-88-6 |
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Molecular Formula |
C23H22N4O6S |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
phenyl 4-[[5-cyano-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C23H22N4O6S/c1-16-20(15-24)22(28)27(13-6-14-32-2)23(29)21(16)26-25-17-9-11-19(12-10-17)34(30,31)33-18-7-4-3-5-8-18/h3-5,7-12,28H,6,13-14H2,1-2H3 |
InChI Key |
AWTUFJWRDKTBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCCOC)N=NC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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